Ethyl (aminooxy)acetate

Übersicht

Beschreibung

Ethyl (aminooxy)acetate is a compound that has been used in various chemical reactions . It is related to Ethyl acetate, which is a colorless liquid with a characteristic sweet smell, similar to pear drops . Ethyl acetate is the ester of ethanol and acetic acid and is used in glues, nail polish removers, and in the decaffeination process of tea and coffee .

Synthesis Analysis

The synthesis of ethyl acetate has been studied extensively due to its importance in synthetic and medicinal chemistry . It is produced by several natural yeast species, with the main mechanism of production being the Eat1 enzyme in Wickerhamomyces anomalus . The Eat1 enzyme is located in the yeast mitochondria, suggesting that the coding sequence contains a mitochondrial pre-sequence .

Chemical Reactions Analysis

The hydrolysis of ethyl acetate has been studied, represented by the chemical equation: CH3COOC2H5 + OH− k1 CH3COO− + C2H5OH . The reaction is followed using conductivity measurements .

Wissenschaftliche Forschungsanwendungen

Microbial Production Perspectives

Ethyl acetate, a short-chain ester, is extensively utilized in the food, beverage, and solvent sectors. Current production methods rely on unsustainable, energy-intensive processes using natural gas and crude oil. An alternative is the microbial conversion of biomass-derived sugars into ethyl acetate, a more sustainable approach. This is achieved through bio-catalyzing ethanol and acetic acid using lipases or by metabolic engineering in yeasts using alcohol acyl transferases (AAT). Accumulation of acetyl-CoA is key in synthesizing ethyl acetate in vivo, and AAT-mediated metabolic engineering can significantly enhance production (Zhang et al., 2020).

Coulometric Determination

Ethyl (aminooxy)acetate can be quantitatively analyzed through coulometric titration with electrolytically generated hypobromite ion. This method has shown excellent results for both the pure compounds and tablets containing these materials, offering a reliable technique for quantitative analysis (Krivis, 1961).

Green Solvent in Polymer Synthesis

Ethyl acetate is proposed as a green solvent for the polymerization of 2-ethyl-2-oxazoline, an important polymer for biomedical applications. This switch to ethyl acetate from traditional solvents like acetonitrile and chlorobenzene is a significant step towards pharmaceutical compliance and reduced environmental impact (Vergaelen et al., 2020).

Sorption Studies in Organic Solutions

Ethyl acetate's role in the sorption of acetic acid from organic solutions like ethanol is investigated using polymeric ion-exchange resins. These resins, with tertiary or quaternary amino functional groups, show high loading capacity and selective adsorption for acetic acid, indicating their efficiency in purifying ethyl acetate by selective sorption of acetic acid (Anasthas & Gaikar, 2001).

Safety And Hazards

Ethyl acetate, a compound related to Ethyl (aminooxy)acetate, is highly flammable and toxic when ingested or inhaled . It can cause serious damage to internal organs in the case of repeated or prolonged exposure . Ethyl acetate can also cause irritation when it comes into contact with the eyes or skin .

Zukünftige Richtungen

The production of ethyl acetate, a compound related to Ethyl (aminooxy)acetate, currently proceeds through unsustainable and energy-intensive processes, which are based on natural gas and crude oil . Microbial conversion of biomass-derived sugars into ethyl acetate may provide a sustainable alternative . This area of research has seen considerable development in recent years .

Eigenschaften

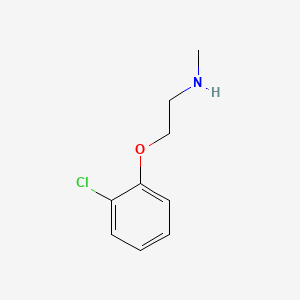

IUPAC Name |

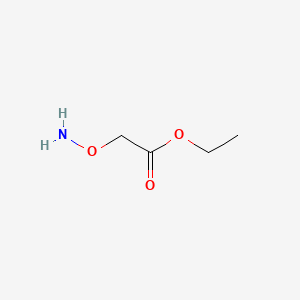

ethyl 2-aminooxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2-7-4(6)3-8-5/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUUSOJDAJMVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274647 | |

| Record name | 2-Aminoxy-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (aminooxy)acetate | |

CAS RN |

5740-47-6 | |

| Record name | 2-Aminoxy-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo-[5,1-B]quinazolin-2-YL)-acetic acid](/img/structure/B1605115.png)